ONX-0914 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

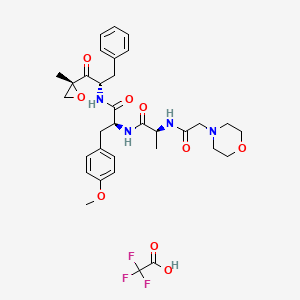

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O7.C2HF3O2/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22;3-2(4,5)1(6)7/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38);(H,6,7)/t21-,25-,26-,31+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAZEOKWIYGOGB-VNFRHJSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N4O9 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ONX-0914 TFA: A Deep Dive into the Mechanism of Action of a Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ONX-0914 TFA (also known as PR-957 TFA), a potent and selective inhibitor of the immunoproteasome. By delving into its molecular interactions, cellular effects, and preclinical outcomes, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Core Mechanism: Selective Inhibition of the Immunoproteasome

ONX-0914 is a tripeptide epoxyketone that primarily targets the chymotrypsin-like activity of the immunoproteasome by selectively and irreversibly binding to the low-molecular mass polypeptide-7 (LMP7), also known as the β5i subunit.[1][2] This selective inhibition is a key feature of ONX-0914, distinguishing it from broader proteasome inhibitors. While it maximally inhibits LMP7, at efficacious doses, it also demonstrates partial inhibition of LMP2 (β1i) by approximately 60% and has minor effects on MECL-1 (β2i).[3] This targeted action allows for the modulation of immune responses with potentially fewer side effects compared to constitutive proteasome inhibitors.[3]

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation on MHC class I molecules and is integral to the activation and differentiation of immune cells, as well as cytokine production.[4] By inhibiting the immunoproteasome, ONX-0914 disrupts these fundamental immunological processes.

Signaling Pathway of ONX-0914 Action

References

ONX-0914 TFA as a selective LMP7 inhibitor

An In-depth Technical Guide to ONX-0914 TFA: A Selective LMP7 Inhibitor

Introduction

ONX-0914, also known as PR-957, is a potent and selective small-molecule inhibitor of the immunoproteasome. Its trifluoroacetic acid (TFA) salt, this compound, is commonly used in research settings. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and can be induced in other cells by inflammatory cytokines like IFN-γ.[1][2] ONX-0914's primary target is the chymotrypsin-like catalytic subunit of the immunoproteasome, Low Molecular Mass Polypeptide 7 (LMP7), also designated as β5i.[3][4][5]

As an epoxyketone, ONX-0914 forms an irreversible covalent bond with the active site N-terminal threonine residue of the LMP7 subunit, effectively blocking its proteolytic activity.[6] This targeted inhibition disrupts key immune processes, including cytokine production, T-cell differentiation, and antigen presentation, without broadly affecting the constitutive proteasome essential for normal cell function in most tissues.[7][8] Consequently, ONX-0914 has become an invaluable tool for investigating the role of the immunoproteasome in various pathologies and is a prototype for therapeutic agents targeting autoimmune diseases, chronic inflammation, and certain cancers.[9][10][11]

Mechanism of Action and Selectivity

ONX-0914 is a peptide epoxyketone that selectively targets the LMP7 (β5i) subunit. Its mechanism involves the formation of a stable morpholino adduct with the catalytic N-terminal threonine residue within the LMP7 active site, leading to irreversible inhibition.[6]

While highly selective for LMP7, its specificity is dose-dependent. In cell-free assays, ONX-0914 exhibits approximately 20- to 40-fold greater selectivity for LMP7 compared to the constitutive proteasome's chymotrypsin-like subunit (β5) or the immunoproteasome's caspase-like subunit (LMP2).[7][8] However, at higher concentrations or efficacious doses used in preclinical models, it can also inhibit other proteasome subunits. Notably, at these doses, it has been shown to inhibit LMP2 (β1i) by approximately 60% and may have minor effects on MECL-1 (β2i).[7] Some studies suggest that this co-inhibition of both LMP7 and LMP2 is necessary for its full therapeutic effects in autoimmune models.[12]

Quantitative Data on ONX-0914 Activity

The following tables summarize the quantitative data regarding the inhibitory profile and in vivo activity of ONX-0914.

Table 1: Inhibitory Potency and Selectivity

| Target Subunit | Parameter | Value | Cell/System Type | Reference |

| LMP7 (β5i) | IC₅₀ | ~10 nM | Cell-free assay | [8] |

| LMP7 (β5i) | IC₅₀ | 39 nM | Cell-free assay | [11] |

| β5 (constitutive) | Selectivity Ratio (vs. LMP7) | 20- to 40-fold | Cell-free assay | [7][8] |

| LMP2 (β1i) | Selectivity Ratio (vs. LMP7) | 20- to 40-fold | Cell-free assay | [8] |

| LMP2 (β1i) | % Inhibition (at efficacious dose) | ~60% | In vivo (mouse models) | [7] |

| Mycobacterial Proteasome | Kᵢ | 5.2 µM | Cell-free assay | [3][4][5] |

Table 2: In Vivo Efficacy and Dosing in Preclinical Models

| Disease Model | Animal Model | Dosage | Key Outcomes | Reference |

| Rheumatoid Arthritis (CIA) | Mouse | 2-10 mg/kg, i.v. | Blocked disease progression; reduced cellular infiltration and autoantibodies. | [4][8] |

| Multiple Sclerosis (EAE) | Mouse (C57BL/6) | 6-10 mg/kg, i.v. (3x/week) | Attenuated disease progression; reduced CNS infiltration of cytokine-producing CD4+ cells. | [1] |

| Atherosclerosis | Mouse (LDLr⁻/⁻) | 10 mg/kg, i.p. (3x/week) | 28.4% reduction in lesion size; 73.4% inactivation of LMP7 in spleen. | [13] |

| Psoriasis | Mouse (Card14ΔE138+/-) | 10 mg/kg (alternate days) | Reduced skin thickness and inflammation; decreased IL-17A secretion by αβ+ T cells. | [2] |

| Colitis-Associated Cancer | Mouse (Apc Min/+) | 10 mg/kg, s.c. (alternate days) | Significantly decreased tumor burden. | [14][15] |

| Diabetic Cardiomyopathy | Mouse (db/db) | 10 mg/kg (8 weeks) | Ameliorated cardiac function (LVEF, LVFS); attenuated cardiac fibrosis. | [16] |

Table 3: Cellular Effects of ONX-0914

| Cell Type | Effect | Concentration | Key Findings | Reference |

| Activated Monocytes | Cytokine Inhibition | LMP7-selective conc. | ~90% reduction in IL-23; ~50% reduction in TNF-α and IL-6. | [8] |

| T Cells | Cytokine Inhibition | LMP7-selective conc. | ~60% reduction in IFN-γ; ~50% reduction in IL-2. | [8] |

| Human PBMCs | GM-CSF & IL-23 Secretion | 300 nM | Reduced cytokine secretion to background levels. | [1] |

| Hematopoietic Cells (THP-1) | Proteasome Activity | 50 nM (6h) | 90% decrease in chymotrypsin-like activity; 94% decrease in β5i-specific activity. | [17] |

| Primary Neurons | Neurotoxicity | Up to 100 nM (48h) | No significant influence on neuronal cell survival, unlike Bortezomib. | [18] |

Signaling Pathways and Experimental Workflows

Inhibition of LMP7 by ONX-0914 profoundly impacts immune signaling cascades, primarily by altering cytokine production and modulating T helper cell differentiation.

T-Cell Differentiation and Cytokine Production

The immunoproteasome is crucial for the differentiation of naive CD4+ T cells into pro-inflammatory subsets, particularly Th1 and Th17 cells.[1] ONX-0914 treatment impairs this process, leading to a significant reduction in the secretion of associated cytokines such as IFN-γ (Th1) and IL-17 (Th17).[1][12] It also blocks the production of other key inflammatory mediators like TNF-α, IL-6, IL-23, and GM-CSF from various immune cells.[1][8] This broad anti-inflammatory effect underlies its efficacy in diverse autoimmune models.[1][7] More recently, studies have shown that ONX-0914 impairs T-cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[9]

Caption: ONX-0914 inhibits the LMP7 subunit, blocking cytokine production and Th1/Th17 differentiation.

Experimental Workflow: In Vivo Autoimmune Model (EAE)

The therapeutic potential of ONX-0914 is often evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. The workflow involves inducing the disease, administering the inhibitor, and assessing clinical and immunological outcomes.

Caption: Workflow for evaluating ONX-0914 efficacy in the EAE mouse model of multiple sclerosis.

Experimental Protocols

Immunoproteasome Activity Assay (Fluorogenic Peptide Cleavage)

This protocol measures the specific chymotrypsin-like activity of the immunoproteasome in cell or tissue lysates.[19][20]

-

1. Lysate Preparation:

-

Harvest cells or tissues and wash with cold PBS.

-

Lyse samples in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).

-

Incubate on ice for 15 minutes, then centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate) and determine protein concentration using a Bradford assay.

-

-

2. Activity Measurement:

-

In a black 96-well plate, add 10-15 µg of protein lysate per well.

-

To determine LMP7-specific activity, prepare parallel wells with and without ONX-0914 (e.g., 300 nM final concentration) to inhibit the immunoproteasome. A pan-proteasome inhibitor like MG132 (10 µM) can be used as a control for total proteasome activity.[21]

-

Prepare a reaction mix containing proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM ATP, 1 mM DTT).[19]

-

Add the LMP7-specific fluorogenic substrate, Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-7-amino-4-methylcoumarin), to the reaction mix to a final concentration of 25-50 µM.

-

Add the reaction mix to the wells containing the lysate. The total reaction volume is typically 100 µl.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

-

3. Data Analysis:

-

Measure the release of free AMC (7-amino-4-methylcoumarin) by monitoring fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Record measurements kinetically over 30-60 minutes.

-

Calculate the rate of substrate cleavage (fluorescence units per minute).

-

The specific LMP7 activity is the difference between the rate in the untreated sample and the rate in the ONX-0914-treated sample.

-

In Vitro T-Cell Differentiation and Cytokine Analysis

This protocol assesses the effect of ONX-0914 on the differentiation of naive T cells into Th17 cells.[1][12]

-

1. Cell Isolation:

-

Isolate naive CD4+ T cells from the spleens and lymph nodes of mice (e.g., C57BL/6) using a negative selection magnetic bead kit.

-

-

2. Cell Culture and Treatment:

-

Coat a 96-well plate with anti-CD3 (e.g., 1 µg/ml) and anti-CD28 (e.g., 1 µg/ml) antibodies to activate the T cells.

-

Culture the naive CD4+ T cells under Th17-polarizing conditions: RPMI-1640 medium supplemented with 10% FBS, IL-6 (20 ng/ml), TGF-β (1 ng/ml), anti-IFN-γ antibody (10 µg/ml), and anti-IL-4 antibody (10 µg/ml).

-

Treat the cells with varying concentrations of ONX-0914 (e.g., 0-300 nM) or vehicle (DMSO).

-

-

3. Analysis of Differentiation and Cytokine Production:

-

After 3-4 days of culture, restimulate the cells for 4-5 hours with PMA (50 ng/ml), ionomycin (500 ng/ml), and a protein transport inhibitor like Brefeldin A.[2]

-

For cytokine analysis, harvest the culture supernatants before restimulation and measure IL-17A concentration using an ELISA kit.

-

For flow cytometry, stain the restimulated cells for surface markers (e.g., CD4) and then intracellularly for the transcription factor RORγt and the cytokine IL-17A.

-

Analyze the percentage of CD4+IL-17A+ cells by flow cytometry to quantify Th17 differentiation.

-

In Vivo Administration and Tissue Analysis

This protocol describes a general method for in vivo studies in mice.[1][13]

-

1. Drug Formulation and Administration:

-

2. Monitoring:

-

Monitor the animals for clinical signs of disease (in disease models), body weight, and general health throughout the study.

-

-

3. Tissue Harvesting and Analysis:

-

At the study endpoint, euthanize the mice and harvest relevant tissues (e.g., spleen, lymph nodes, CNS, heart).

-

To assess target engagement, a portion of the tissue (e.g., spleen) can be lysed and analyzed by Western blot or active-site probe assays to quantify the inhibition of LMP7 and other proteasome subunits.[13]

-

To assess immunological effects, single-cell suspensions can be prepared from tissues for flow cytometry analysis of immune cell populations or for restimulation assays to measure cytokine production as described in Protocol 5.2.

-

Tissues can also be fixed in formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.[2]

-

References

- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kezarlifesciences.com [kezarlifesciences.com]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 10. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. embopress.org [embopress.org]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. portlandpress.com [portlandpress.com]

- 17. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ubpbio.com [ubpbio.com]

The Impact of ONX-0914 TFA on T-Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONX-0914 TFA, a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i), has emerged as a significant modulator of T-cell function and differentiation. By targeting a key component of protein degradation in immune cells, this compound alters critical signaling pathways, leading to a profound impact on T-cell activation, cytokine production, and the lineage commitment of T helper (Th) cell subsets. This technical guide synthesizes the current understanding of this compound's effects on T-cell differentiation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The evidence strongly indicates that this compound suppresses pro-inflammatory Th1 and Th17 cell differentiation while potentially favoring the development of regulatory T cells (Tregs), highlighting its therapeutic potential in autoimmune and inflammatory diseases.

Core Mechanism of Action

This compound is a potent and selective, non-competitive irreversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing proteins for antigen presentation and for the degradation of regulatory proteins involved in immune signaling.[4][5] By inhibiting LMP7, this compound disrupts normal proteostasis in T-cells, leading to downstream effects on signaling cascades that govern their activation and differentiation.[6]

Quantitative Impact on T-Cell Activation and Differentiation

The inhibitory effects of ONX-0914 on T-cell function have been quantified across various in vitro and in vivo studies. These findings demonstrate a consistent suppression of T-cell activation markers and pro-inflammatory cytokine production.

| Parameter | Cell Type | Treatment | Outcome | Reference |

| T-Cell Activation | ||||

| CD69 Upregulation | Murine CD4+ T-cells | ONX-0914 (in vitro) | ~50% reduction | [6][7] |

| IL-2 Secretion | Murine CD4+ T-cells | ONX-0914 (in vitro) | ~50% reduction | [6][7] |

| Th1 Differentiation | ||||

| STAT1 Phosphorylation | Murine CD4+ T-cells | ONX-0914 | Reduced | [8] |

| IFN-γ Production | Human T-cells | ONX-0914 | Inhibited by ~60% at LMP7-selective concentrations | [9] |

| Th17 Differentiation | ||||

| STAT3 Phosphorylation | Murine CD4+ T-cells | ONX-0914 | Blocked | [8] |

| IL-17 Production | Murine CD4+ T-cells | ONX-0914 (in vitro) | Blocked differentiation to IL-17 producing cells | [10] |

| Th17 Cell Frequency | Murine model of colitis | ONX-0914 (in vivo) | Decreased | [11] |

| Regulatory T Cell (Treg) Differentiation | ||||

| Treg Development | Murine CD4+ T-cells | ONX-0914 | Promoted | [8] |

| SMAD Phosphorylation | Murine Tregs | ONX-0914 | Enhanced | [8] |

| Cytokine Production | ||||

| IL-23 Production | Activated Monocytes | ONX-0914 | >90% inhibition | [9][12] |

| TNF-α and IL-6 Production | Activated Monocytes | ONX-0914 | ~50% inhibition | [9][12] |

Signaling Pathways Modulated by ONX-0914

ONX-0914's influence on T-cell differentiation is mediated through the modulation of key signaling pathways. Inhibition of the immunoproteasome leads to altered protein degradation, affecting the stability and activity of crucial transcription factors and signaling molecules.

Impairment of T-Cell Receptor (TCR) Signaling

Upon TCR engagement, a cascade of signaling events is initiated, leading to T-cell activation. ONX-0914 has been shown to blunt this initial activation.

Caption: ONX-0914 impairs TCR signaling, notably by blunting the sustainment of ERK phosphorylation.

Skewing of T Helper Cell Differentiation

ONX-0914 directly influences the differentiation of naïve CD4+ T-cells into specific effector lineages by altering the signaling downstream of cytokine receptors.

Caption: ONX-0914 alters T helper cell fate by inhibiting STAT1/3 and enhancing SMAD signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of ONX-0914 on T-cell differentiation, based on commonly cited methodologies.

In Vitro T-Cell Differentiation Assay

This protocol outlines the differentiation of naïve CD4+ T-cells into Th1, Th17, and Treg lineages in the presence of ONX-0914.

Caption: Workflow for in vitro T-cell differentiation assays with ONX-0914 treatment.

Methodology Details:

-

Cell Isolation: Naïve CD4+ T-cells (CD4+CD62L+CD44-) are isolated from spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Activation: Cells are cultured in plates pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL).

-

ONX-0914 Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 10-300 nM). A vehicle control (DMSO) is run in parallel.

-

Polarizing Conditions:

-

Th1: Recombinant murine IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).

-

Th17: Recombinant human TGF-β (e.g., 1-5 ng/mL) and recombinant murine IL-6 (e.g., 20 ng/mL).

-

Treg: Recombinant human TGF-β (e.g., 1-5 ng/mL) and recombinant human IL-2 (e.g., 100 U/mL).

-

-

Analysis: After 3-5 days of culture, cells are harvested. For intracellular cytokine staining, cells are restimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against IFN-γ (for Th1), IL-17A (for Th17), and Foxp3 (for Tregs) for analysis by flow cytometry. Supernatants are collected for cytokine quantification by ELISA.

Western Blot for Signaling Proteins

This protocol is used to detect the phosphorylation status of key signaling proteins like STAT1, STAT3, and SMADs.

Methodology Details:

-

Cell Treatment and Lysis: Differentiated T-cells are treated with ONX-0914 for a specified duration and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT1, anti-STAT1).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates a clear and potent ability to modulate T-cell differentiation, primarily by suppressing the development of pro-inflammatory Th1 and Th17 lineages. This effect is rooted in its specific inhibition of the immunoproteasome subunit LMP7, leading to the disruption of key signaling pathways essential for T-cell activation and cytokine-mediated differentiation. The data strongly support the continued investigation of ONX-0914 and other immunoproteasome inhibitors as therapeutic agents for a range of T-cell-driven autoimmune and inflammatory conditions. Future research should focus on elucidating the precise molecular mechanisms of ONX-0914's effect on Treg enhancement, its long-term impact on T-cell memory, and its efficacy and safety in clinical settings. The detailed methodologies and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of immunoproteasome inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]

- 6. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 8. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

The Immunoproteasome Inhibitor ONX-0914: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONX-0914 (also known as PR-957) is a potent and selective small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of ONX-0914. It details its inhibitory activity, selectivity profile, and its effects on key immunological signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of immunology, oncology, and drug development, offering insights into the therapeutic potential of targeting the immunoproteasome.

Introduction

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. While the constitutive proteasome is expressed in all cell types, a distinct form, the immunoproteasome, is primarily found in cells of the immune system. The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). This specialized composition endows the immunoproteasome with a unique cleavage preference, making it a key player in the generation of peptides for MHC class I antigen presentation and in the regulation of cytokine production.[1][2]

The central role of the immunoproteasome in immune responses has made it an attractive therapeutic target for autoimmune diseases and certain cancers. ONX-0914 emerged from a medicinal chemistry campaign as a highly selective inhibitor of the LMP7 subunit, the chymotrypsin-like subunit of the immunoproteasome.[3][4] Its discovery has provided a valuable tool to probe the biological functions of the immunoproteasome and has paved the way for the development of a new class of immunomodulatory drugs.

Discovery and Synthesis

ONX-0914 is a tripeptide epoxyketone, structurally analogous to the constitutive proteasome inhibitor carfilzomib.[4][5] Its development was the result of a focused effort to generate selective inhibitors of the immunoproteasome with minimal cross-reactivity against the constitutive proteasome, thereby reducing the potential for off-target toxicities.[2] The synthesis of ONX-0914 involves a multi-step process, with the epoxyketone warhead being a key feature for its irreversible binding to the N-terminal threonine residue of the LMP7 active site. The selectivity of ONX-0914 for LMP7 over the constitutive β5 subunit is largely attributed to the interaction of its P1 tyrosine residue with the S1 pocket of LMP7.[4]

While the precise, proprietary synthesis protocol for ONX-0914 is not publicly available, the general principles of peptide synthesis and the introduction of the epoxyketone moiety are well-established in medicinal chemistry.

Quantitative Data

The inhibitory activity and selectivity of ONX-0914 have been characterized in various assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 / Ki | Reference |

| LMP7 (β5i) | Cell-free assay | ~10 nM (IC50) | [6] |

| LMP7 (β5i) | Human Raji cells | 5.7 nM (IC50) | [7] |

| Mycobacterial proteasome | 5.2 µM (Ki) | [3][4] |

Table 1: Inhibitory Potency of ONX-0914

| Subunit Comparison | Selectivity (Fold) | Reference |

| LMP7 vs. β5 | 20- to 40-fold | [7] |

| LMP7 vs. LMP2 | 20- to 40-fold | [7] |

Table 2: Selectivity of ONX-0914

| Cytokine | Cell Type | Inhibition (%) | ONX-0914 Concentration | Reference |

| IL-23 | Activated monocytes | ~90% | Not Specified | [7] |

| TNF-α | Activated monocytes | ~50% | Not Specified | [7] |

| IL-6 | Activated monocytes | ~50% | Not Specified | [7] |

| IFN-γ | T cells | ~60% | LMP7-selective concentrations | [7] |

| IFN-γ | T cells | ~90% | Higher concentrations | [7] |

| IL-2 | T cells | ~50% | Not Specified | [7] |

Table 3: Effect of ONX-0914 on Cytokine Production

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of ONX-0914.

Immunoproteasome Activity Assay

This assay measures the enzymatic activity of the immunoproteasome and the inhibitory effect of ONX-0914.

Protocol:

-

Cell Lysis: Prepare whole-cell lysates from immune cells (e.g., PBMCs, splenocytes) using a suitable lysis buffer (e.g., 25 mM Tris-HCl [pH 7.5], 5 mM MgCl₂, 10% glycerol, 1 mM ATP, 1 mM DTT).

-

Substrate Preparation: Prepare a solution of a fluorogenic peptide substrate specific for the LMP7 subunit, such as Ac-ANW-AMC.

-

Inhibitor Preparation: Prepare serial dilutions of ONX-0914 in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, combine the cell lysate, the fluorogenic substrate, and varying concentrations of ONX-0914 or vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.

-

Data Analysis: Calculate the percentage of inhibition at each ONX-0914 concentration and determine the IC50 value.

Cytokine Production Assay

This protocol details the measurement of cytokine secretion from immune cells following stimulation and treatment with ONX-0914.

Protocol:

-

Cell Culture: Culture immune cells (e.g., human PBMCs or mouse splenocytes) in appropriate media.

-

Cell Stimulation: Stimulate the cells with a suitable agent to induce cytokine production (e.g., lipopolysaccharide (LPS) for monocytes, or anti-CD3/anti-CD28 antibodies for T cells).

-

ONX-0914 Treatment: Concurrently with stimulation, treat the cells with varying concentrations of ONX-0914 or vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow cytokine secretion (e.g., 24-48 hours).

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-23, TNF-α, IL-6, IFN-γ, IL-2) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: Determine the effect of ONX-0914 on the production of each cytokine.

T-Cell Differentiation Assay

This assay assesses the impact of ONX-0914 on the differentiation of naive CD4+ T cells into specific helper T cell subsets.

Protocol:

-

Naive T-Cell Isolation: Isolate naive CD4+ T cells from a relevant source (e.g., mouse spleen) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T-Cell Activation and Differentiation: Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide activation signals. To induce differentiation into specific lineages, add a cocktail of polarizing cytokines and blocking antibodies (e.g., for Th17 differentiation, add IL-6, TGF-β, anti-IL-4, and anti-IFN-γ).

-

ONX-0914 Treatment: Add ONX-0914 or vehicle control to the cultures at the initiation of differentiation.

-

Incubation: Culture the cells for 3-5 days to allow for differentiation.

-

Analysis: Analyze the differentiated T-cell populations by intracellular cytokine staining and flow cytometry for lineage-specific transcription factors and cytokines (e.g., RORγt and IL-17 for Th17 cells; T-bet and IFN-γ for Th1 cells).

Mechanism of Action and Signaling Pathways

ONX-0914 exerts its immunomodulatory effects primarily through the selective and irreversible inhibition of the LMP7 subunit of the immunoproteasome. This inhibition disrupts key downstream signaling pathways involved in inflammation and immune cell function.

Inhibition of Cytokine Production

A primary mechanism of action of ONX-0914 is the suppression of pro-inflammatory cytokine production by various immune cells. By inhibiting LMP7, ONX-0914 significantly reduces the secretion of IL-23, TNF-α, and IL-6 from activated monocytes.[7] It also curtails the production of IFN-γ and IL-2 by T cells.[7] The precise molecular link between LMP7 activity and cytokine production is an area of active research, but it is thought to involve the degradation of regulatory proteins that control cytokine gene transcription.

Caption: ONX-0914 inhibits LMP7, leading to reduced pro-inflammatory cytokine production.

Modulation of T-Cell Differentiation

ONX-0914 has been shown to skew T-cell differentiation away from pro-inflammatory lineages, particularly Th1 and Th17 cells, which are implicated in the pathogenesis of many autoimmune diseases.[8] By inhibiting the immunoproteasome, ONX-0914 can interfere with the signaling pathways that drive the differentiation of these T-cell subsets. Some studies suggest that the combined inhibition of both LMP7 and LMP2 may be required for the full anti-inflammatory effects of ONX-0914, including its impact on T-cell differentiation.[9]

Caption: ONX-0914 inhibits the immunoproteasome, thereby suppressing Th1 and Th17 differentiation.

Experimental Workflow for Assessing ONX-0914 Activity

The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo effects of ONX-0914.

Caption: A generalized workflow for the preclinical evaluation of ONX-0914.

Conclusion

ONX-0914 is a pioneering selective inhibitor of the immunoproteasome that has been instrumental in elucidating the role of this protease complex in immune regulation. Its ability to potently and selectively inhibit the LMP7 subunit leads to a significant reduction in pro-inflammatory cytokine production and a modulation of T-cell differentiation, highlighting its therapeutic potential for a range of autoimmune and inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate the biology of the immunoproteasome and the therapeutic applications of its inhibitors. Future research will likely focus on refining the selectivity profiles of immunoproteasome inhibitors and exploring their efficacy in a broader range of diseases.

References

- 1. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]

- 6. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]

- 7. ahajournals.org [ahajournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. embopress.org [embopress.org]

ONX-0914 TFA: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome. It has garnered significant interest in the fields of immunology and oncology due to its therapeutic potential in autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of the target specificity and selectivity of ONX-0914 TFA, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Target Specificity and Selectivity

ONX-0914 exhibits a high degree of selectivity for the β5i (LMP7) subunit of the immunoproteasome over its constitutive counterpart, β5c. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and is crucial for processing antigens for presentation by MHC class I molecules and for the production of pro-inflammatory cytokines. The selective inhibition of the immunoproteasome by ONX-0914 is key to its immunomodulatory effects with a potentially favorable safety profile compared to broader proteasome inhibitors.

Quantitative Inhibition Data

The inhibitory activity of ONX-0914 against the catalytic subunits of the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7) and the constitutive proteasome (β1c, β2c, β5c) has been quantified using various biochemical and cell-based assays. The following table summarizes the available IC50 values, which represent the concentration of ONX-0914 required to inhibit 50% of the enzyme's activity.

| Proteasome Subunit | Target | Species | IC50 (nM) | Selectivity (Fold) vs. β5i | Reference |

| Immunoproteasome | |||||

| β5i | LMP7 | Human | 73 | - | [1] |

| Mouse | 65 | - | [1] | ||

| Human | 5.7 | - | [2] | ||

| Human | 39 | - | [3] | ||

| β1i | LMP2 | - | >1000 | >13-175 | [2] |

| β2i | MECL-1 | - | - | Minor effects noted | [4] |

| Constitutive Proteasome | |||||

| β5c | Human | 1040 | ~14 | [1] | |

| Mouse | 920 | ~14 | [1] | ||

| Human | 273 (calculated) | ~7 | [3] | ||

| β1c | - | - | Not specified | ||

| β2c | - | - | Not specified |

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (purified vs. cell lysate).

At efficacious doses, ONX-0914 has been shown to inhibit LMP2 (β1i) by approximately 60% and exhibits minor effects on MECL-1 (β2i), suggesting that its biological activity may result from the inhibition of multiple immunoproteasome subunits[4]. It is reported to be 20- to 40-fold more selective for LMP7 over the next most sensitive sites, β5 or LMP2[2].

Signaling Pathways Modulated by ONX-0914

ONX-0914 exerts its immunomodulatory effects by interfering with key signaling pathways involved in inflammation and immune cell function. Its primary mechanism involves the inhibition of the immunoproteasome, which leads to a reduction in the production of several pro-inflammatory cytokines and affects the differentiation and activation of T cells.

Caption: ONX-0914 signaling pathway.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the target specificity and selectivity of ONX-0914.

Proteasome Activity Assay (Fluorogenic Substrate-based)

This assay measures the chymotrypsin-like activity of the proteasome, which is primarily attributed to the β5 and β5i subunits.

Objective: To determine the IC50 of ONX-0914 for immunoproteasome and constitutive proteasome chymotrypsin-like activity.

Materials:

-

Purified 20S immunoproteasome and constitutive proteasome

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Fluorogenic Substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

DMSO (for dissolving ONX-0914)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of ONX-0914 in DMSO.

-

Perform serial dilutions of ONX-0914 in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the purified immunoproteasome or constitutive proteasome to each well.

-

Add the different concentrations of ONX-0914 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

-

Immediately measure the fluorescence intensity over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage (increase in fluorescence per unit time).

-

Plot the percentage of inhibition against the logarithm of the ONX-0914 concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Proteasome activity assay workflow.

Western Blot Analysis for Target Engagement

This method is used to visually confirm the binding of ONX-0914 to its target subunits within cells.

Objective: To assess the covalent binding of ONX-0914 to proteasome subunits in cell lysates.

Materials:

-

Cells expressing immunoproteasome (e.g., RPMI-8226, Raji)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for proteasome subunits (e.g., anti-LMP7, anti-β5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of ONX-0914 for a specified duration.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteasome subunits of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Covalent binding of ONX-0914 can sometimes be observed as a slight upward shift in the molecular weight of the target subunit.

In Vitro T-Cell Differentiation Assay

This assay evaluates the effect of ONX-0914 on the differentiation of naive CD4+ T cells into specific helper T cell subsets, such as Th1 and Th17.

Objective: To determine the impact of ONX-0914 on the differentiation of naive CD4+ T cells.

Materials:

-

Naive CD4+ T cells isolated from peripheral blood or spleen

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cytokines for directing differentiation (e.g., for Th17: IL-6, TGF-β, IL-23; for Th1: IL-12, anti-IL-4)

-

This compound

-

Cell culture medium and supplements

-

Flow cytometer and antibodies for intracellular cytokine staining (e.g., anti-IFN-γ for Th1, anti-IL-17A for Th17)

Procedure:

-

Isolate naive CD4+ T cells.

-

Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines.

-

Treat the cells with different concentrations of ONX-0914 or vehicle control (DMSO).

-

Culture the cells for several days to allow for differentiation.

-

Restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines.

-

Analyze the percentage of differentiated T cells (e.g., IL-17A-producing Th17 cells) by flow cytometry.

Caption: In vitro T-cell differentiation assay workflow.

Cytokine Release Assay

This assay measures the effect of ONX-0914 on the production and release of cytokines from immune cells.

Objective: To quantify the inhibition of pro-inflammatory cytokine production by ONX-0914.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

-

Stimulating agent (e.g., lipopolysaccharide - LPS)

-

This compound

-

Cell culture medium

-

ELISA or multiplex bead array kits for specific cytokines (e.g., IL-6, TNF-α, IL-23)

-

Plate reader for ELISA or flow cytometer for bead array

Procedure:

-

Isolate immune cells (e.g., PBMCs).

-

Pre-incubate the cells with various concentrations of ONX-0914.

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

-

Culture the cells for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex bead array.

-

Determine the dose-dependent inhibition of cytokine release by ONX-0914.

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome, with a primary affinity for the β5i (LMP7) subunit. Its selectivity for the immunoproteasome over the constitutive proteasome provides a targeted approach to modulating the immune system. The inhibitory activity of ONX-0914 on the immunoproteasome leads to the suppression of pro-inflammatory cytokine production, inhibition of pathogenic T-cell differentiation, and interference with key inflammatory signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ONX-0914 and other selective immunoproteasome inhibitors in various research and drug development settings.

References

In Vitro Characterization of ONX-0914 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome. Specifically, it targets the low-molecular mass polypeptide-7 (LMP7), also designated as β5i or Proteasome Subunit Beta 8 (PSMB8), a chymotrypsin-like subunit unique to the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is inducible in other cell types by inflammatory stimuli. Its distinct catalytic subunits play a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. This technical guide provides a comprehensive overview of the in vitro characterization of ONX-0914 TFA, summarizing key quantitative data, detailing experimental methodologies, and visualizing its impact on critical signaling pathways.

Data Presentation: Quantitative In Vitro Activity

The in vitro potency and selectivity of ONX-0914 have been evaluated across various cell-based and biochemical assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: In Vitro Inhibitory Activity (IC50/EC50) of ONX-0914

| Cell Line/Target | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |

| LMP7 (murine) | Biochemical Assay | Inhibition of Proteasome Activity | 65 | [4] |

| LMP7 (human) | Biochemical Assay | Inhibition of Proteasome Activity | 73 | [4] |

| β5 (murine) | Biochemical Assay | Inhibition of Proteasome Activity | 920 | [4] |

| β5 (human) | Biochemical Assay | Inhibition of Proteasome Activity | 1040 | [4] |

| Raji (human Burkitt's lymphoma) | Functional Assay | Inhibition of β5i | 5.7 | [5] |

| THP-1 (human monocytic) | Cell Viability Assay | 72h incubation | 47.7 | [6] |

| PC-3 (human prostate cancer) | Cell Viability Assay | 48h incubation | 330 | [7] |

| Human PBMC | Cytotoxicity Assay | CellTiter-Glo | >1000 | [7] |

| HEK 293T (human embryonic kidney) | Cytotoxicity Assay | Cell Viability | >100,000 | [8] |

Table 2: In Vitro Effects of ONX-0914 on Cytokine Production

| Cell Type | Stimulant | Cytokine | Concentration of ONX-0914 | Inhibition | Reference |

| Activated Monocytes | - | IL-23 | Selective concentrations | ~90% | [5] |

| Activated Monocytes | - | TNF-α | Selective concentrations | ~50% | [5] |

| Activated Monocytes | - | IL-6 | Selective concentrations | ~50% | [5] |

| T cells | - | IFN-γ | Selective concentrations | ~60% | [5] |

| T cells | - | IFN-γ | Higher concentrations | ~90% | [5] |

| T cells | - | IL-2 | Selective concentrations | ~50% | [5] |

| Human Myometrial Cells | - | IL-6 | Not specified | Decreased | [9] |

| Human Myometrial Cells | - | CXCL8 | Not specified | Decreased | [9] |

| Human Myometrial Cells | - | CCL2 | Not specified | Decreased | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key in vitro experiments used in the characterization of ONX-0914.

Cell Viability Assays

1. Trypan Blue Exclusion Assay: [6]

-

Cell Seeding: Plate U937, HL-60, THP-1, SH-SY5Y, and HEK 293 cells in 96-well plates.

-

Compound Treatment: Treat cells with a concentration range of ONX-0914 (e.g., 0-200 nM) for 72 hours.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Analysis: Calculate the percentage of viable cells and determine the IC50 value.

2. MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of ONX-0914 for the desired duration (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting

1. Sample Preparation: [2]

-

Cell Lysis: Lyse cells treated with ONX-0914 or vehicle control in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

2. Gel Electrophoresis and Transfer: [2]

-

Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN® TGX™ Stain-Free™ Protein Gels) and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting: [2]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Production Assays

1. Cell Stimulation and Supernatant Collection:

-

Cell Culture: Culture immune cells (e.g., PBMCs, splenocytes, or specific T cell subsets) in appropriate media.

-

Compound Treatment: Pre-incubate the cells with various concentrations of ONX-0914 for a specified time.

-

Stimulation: Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 antibodies for T cells) for a defined period.

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

2. Cytokine Quantification (Luminex/ELISA): [10]

-

Luminex Assay: Use a multiplex bead-based assay (e.g., Bio-Rad Bio-Plex) to simultaneously quantify multiple cytokines in the collected supernatants according to the manufacturer's protocol.

-

ELISA: Use commercially available ELISA kits specific for the cytokines of interest to quantify their concentrations in the supernatants according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by ONX-0914 and a typical experimental workflow for its in vitro characterization.

Caption: ONX-0914's impact on NF-κB and ERK signaling pathways.

Caption: A typical experimental workflow for in vitro characterization.

Conclusion

This compound is a highly selective inhibitor of the immunoproteasome subunit LMP7, demonstrating potent in vitro activity in modulating immune responses and inducing cell death in specific cancer cell lines. Its ability to suppress the production of pro-inflammatory cytokines and interfere with key signaling pathways, such as NF-κB and ERK, underscores its therapeutic potential in autoimmune diseases and oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the mechanism of action and potential applications of ONX-0914 and other immunoproteasome inhibitors.

References

- 1. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 9. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

ONX-0914 in Preclinical Autoimmune Disease Models: A Technical Guide

Introduction: ONX-0914 (formerly PR-957) is a selective, irreversible epoxyketone inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for antigen presentation and is integral to the activation, differentiation, and cytokine production of immune cells.[3][4] Its targeted inhibition by ONX-0914 presents a promising therapeutic strategy for a wide range of autoimmune diseases. This document provides a comprehensive technical overview of the preclinical studies of ONX-0914, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols employed.

Core Mechanism of Action

ONX-0914 selectively targets the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) catalytic subunits of the immunoproteasome.[2][4][5] While initially described as primarily an LMP7 inhibitor, subsequent research has shown that its therapeutic efficacy in autoimmune models relies on the dual inhibition of both LMP7 and LMP2.[6][7] This co-inhibition disrupts several key immunological pathways central to autoimmunity:

-

Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 blocks the secretion of key pro-inflammatory cytokines from T-cells, monocytes, and dendritic cells, including IL-17, IFN-γ, TNF-α, IL-6, IL-23, and GM-CSF.[4][8][9]

-

Modulation of T-Helper Cell Differentiation: The compound impairs the differentiation of naïve CD4+ T-cells into pathogenic Th1 and Th17 lineages, which are critical drivers of autoimmune pathology.[3][4]

-

Impact on Plasma Cells and Humoral Immunity: ONX-0914 affects plasma cell function and can reduce the production of pathogenic autoantibodies.[5][10]

The following diagram illustrates the central mechanism of ONX-0914 in modulating the immune response.

Preclinical Efficacy in Autoimmune Disease Models

ONX-0914 has demonstrated significant therapeutic efficacy across a broad spectrum of preclinical autoimmune disease models.

Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human MS. ONX-0914 treatment has been shown to attenuate disease progression in both MOG35-55-induced and PLP139-151-induced EAE models.[3][8]

Quantitative Data Summary: EAE Models

| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |

|---|---|---|---|---|

| Mean Clinical Score (MOG EAE) | ~3.5 - 4.0 | 1.0 - 2.0 (10 mg/kg) | Significant reduction in disease severity | [8] |

| Infiltrating CD4+ T-cells (CNS) | High | Strongly reduced | Reduced CNS inflammation | [3][8] |

| Th1 / Th17 Differentiation (Lymph Node) | Normal | Strongly impaired | Inhibition of pathogenic T-cell priming | [8] |

| GM-CSF Production (T-cells) | Normal | Reduced | Decreased key pro-inflammatory cytokine |[8] |

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Induction: Mice are immunized subcutaneously with an emulsion containing 100 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

-

Treatment: For therapeutic intervention, mice are treated with ONX-0914 (e.g., 6 or 10 mg/kg) or vehicle control via intravenous administration, typically starting at the onset of clinical symptoms (around day 15) and continuing three times a week.[8]

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).

-

Immunology: At the peak of the disease, lymphocytes are isolated from the central nervous system (brain and spinal cord) and draining lymph nodes. Cell populations (Th1, Th17) and cytokine production are analyzed via flow cytometry and real-time PCR.[8]

-

Rheumatoid Arthritis (RA) - Collagen-Induced and Antibody-Induced Arthritis

ONX-0914 shows rapid and lasting anti-inflammatory effects in murine models of RA, reducing joint inflammation and bone erosion.[9]

Quantitative Data Summary: Arthritis Models

| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |

|---|---|---|---|---|

| Arthritis Score (CAIA Model) | High | Significantly reduced | Rapid amelioration of clinical symptoms | [1][9] |

| Joint Inflammation & Bone Erosion | Severe | Significantly decreased | Protection against joint destruction | [9] |

| IL-23 & TNF-α Production (PBMCs) | High | Blocked | Reduced key inflammatory cytokines |[9] |

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA)

-

Animals: BALB/c mice.

-

Induction: Arthritis is induced by an intraperitoneal injection of a cocktail of monoclonal anti-collagen type II antibodies, followed 3 days later by an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.

-

Treatment: ONX-0914 (e.g., 10 mg/kg) or vehicle is administered, often as a single intravenous or subcutaneous dose, once arthritis is established.

-

Assessment:

-

Clinical Scoring: Paw swelling and arthritis severity are scored daily.

-

Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Systemic Lupus Erythematosus (SLE)

In lupus-prone mouse models (MRL/lpr and NZB/W F1), ONX-0914 prevents disease progression and abrogates established nephritis.[10]

Quantitative Data Summary: Lupus Models

| Parameter | Vehicle Control | ONX-0914 Treatment (10-20 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Proteinuria Levels | High (>100 mg/dl) | Low (<20% of mice reach high levels) | Prevention of lupus nephritis | [10] |

| Serum Anti-dsDNA Autoantibodies | High | Decreasing levels | Reduction in key pathogenic autoantibodies | [10] |

| Plasma Cells (Spleen & Bone Marrow) | High | Reduced by ~65% (spleen) & ~80% (BM) | Depletion of antibody-secreting cells | [10] |

| IFN-α Production (pDCs) | High | Efficiently suppressed | Inhibition of the type I interferon pathway |[10] |

Inflammatory Bowel Disease (IBD) & Psoriasis

ONX-0914 has also shown efficacy in models of IBD and psoriasis.

-

IBD: In models of experimental colitis, ONX-0914 treatment reduces disease severity.[6][9] Co-inhibition of LMP2 and LMP7 was found to be necessary to significantly ameliorate experimental colitis.[7]

-

Psoriasis: In both spontaneous (Card14ΔE138+/-) and imiquimod-induced psoriasis models, ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological lesions.[11] Treatment lowered the number of IL-17A-secreting CD4+ T-cells and reduced the inflammatory infiltrate in the skin.[11]

Quantitative Data Summary: Psoriasis Models (Card14ΔE138+/-)

| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |

|---|---|---|---|---|

| Ear Thickness | Increased | Significantly reduced | Decreased skin inflammation | [11] |

| IL-17A+ CD4+ Cells (Spleen) | High | Significantly reduced | Reduced systemic pro-inflammatory cells | [11] |

| CD45+ & CD3+ Infiltrate (Ear) | High | Significantly reduced | Decreased local immune cell infiltration |[11] |

Myasthenia Gravis (MG) - Experimental Autoimmune Myasthenia Gravis (EAMG)

In a model of MG, ONX-0914 was found to ameliorate the severity of ongoing EAMG.[12]

Quantitative Data Summary: EAMG Model

| Parameter | Vehicle Control | ONX-0914 Treatment | Outcome | Reference |

|---|---|---|---|---|

| Clinical Disease Severity | High | Ameliorated | Improved muscle function | [12] |

| Autoantibody Affinity | High | Reduced | Modulated humoral response | [12] |

| Tfh and Th17 Cells | High | Decreased | Reduced T-cell subsets driving humoral immunity |[12] |

Conclusion

The selective immunoproteasome inhibitor ONX-0914 demonstrates broad and potent anti-inflammatory activity across a wide range of preclinical autoimmune disease models, including those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and others.[2][8][9] Its mechanism of action, centered on the dual inhibition of the LMP7 and LMP2 subunits, effectively suppresses pro-inflammatory cytokine production and impairs the differentiation of pathogenic Th1 and Th17 cells.[6][7][8] While ONX-0914 itself had poor pharmaceutical properties that precluded clinical development, these extensive preclinical studies validated the immunoproteasome as a key therapeutic target and paved the way for next-generation inhibitors, such as KZR-616, which have advanced into clinical trials for autoimmune diseases.[5][13] The data collectively underscore the significant potential of immunoproteasome inhibition as a therapeutic strategy for human autoimmune disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. embopress.org [embopress.org]

- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]

- 12. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ONX-0914 TFA in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. Its trifluoroacetate (TFA) salt is commonly used in research settings. By selectively targeting the β5i (LMP7) and to a lesser extent the β1i (LMP2) subunits of the immunoproteasome, ONX-0914 offers a promising therapeutic strategy for various hematological malignancies and potentially some solid tumors. This selectivity allows for the targeting of cancerous cells of lymphoid origin while minimizing the toxicities associated with broader proteasome inhibitors that also target the constitutively expressed proteasome in healthy tissues. This guide provides a comprehensive overview of the core mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows related to ONX-0914 in cancer research.

Core Concepts and Mechanism of Action

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. In cancer, the proteasome is often hyperactive to support the high metabolic and proliferative demands of tumor cells.

There are two main types of proteasomes: the constitutive proteasome, present in all eukaryotic cells, and the immunoproteasome, which is primarily expressed in cells of the immune system and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). The immunoproteasome has different catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) compared to the constitutive proteasome (β1, β2, and β5).

ONX-0914 is an epoxyketone-based irreversible inhibitor that demonstrates high selectivity for the chymotrypsin-like activity of the β5i subunit of the immunoproteasome.[1][2] Inhibition of the immunoproteasome by ONX-0914 leads to the accumulation of polyubiquitinated proteins, resulting in endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

The primary rationale for developing immunoproteasome-specific inhibitors like ONX-0914 is to reduce the "on-target" toxicities associated with pan-proteasome inhibitors such as bortezomib and carfilzomib. These toxicities, including peripheral neuropathy and cardiotoxicity, are often attributed to the inhibition of the constitutive proteasome in non-malignant tissues.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on ONX-0914 in cancer research.

Table 1: In Vitro Efficacy of ONX-0914 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference(s) |

| Raji | Burkitt's Lymphoma | Proteasome Inhibition | IC50 (β5i) | 5.7 nM | [7] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Viability Assay | Cytotoxicity | Similar to bortezomib and carfilzomib at pharmacologically relevant concentrations | [8] |

| MLL-AF4 ALL cell lines (SEM, RS4;11) | Acute Lymphoblastic Leukemia | Viability Assay | Loss of viability | Concentration-dependent | [5][9] |

| LN229 | Glioblastoma | Viability (MTT) | % Viability (at 1 µM) | 53% | [3][10] |

| GBM8401 | Glioblastoma | Viability (MTT) | % Viability (at 1 µM) | 75% | [3][10] |

| U87MG | Glioblastoma | Viability (MTT) | % Viability (at 1 µM) | 49% | [3][10] |

| THP-1 | Acute Myeloid Leukemia | Viability Assay | IC50 | ~50 nM (most sensitive among tested hematopoietic lines) | [11] |

Table 2: In Vivo Efficacy of ONX-0914 in Mouse Models

| Cancer Type | Mouse Model | ONX-0914 Dose and Schedule | Outcome | Reference(s) |

| Acute Lymphoblastic Leukemia (MLL-AF4) | Orthotopic Xenograft (NSG mice) | 15 mg/kg, intraperitoneally | Significantly delayed tumor growth | [9][12] |

| Colorectal Carcinoma | ApcMin/+ mice | 10 mg/kg, subcutaneous, every other day | Significantly decreased colonic tumor number | [13][14] |

| Multiple Myeloma | Orthotopic Xenograft (NSG mice) | In combination with bortezomib | Synergistic activity, increased overall survival | [8][15] |

| Glioblastoma | Orthotopic Xenograft | In combination with temozolomide (TMZ) | Reduced tumor progression better than TMZ alone | [3] |

| Prostate Cancer | TRAMP mice | 10 mg/kg, three times a week | Improved overall survival | [16] |

Table 3: Selectivity and Mechanistic Parameters of ONX-0914

| Parameter | Description | Value | Reference(s) |

| Selectivity (β5i vs. β5c) | Ratio of IC50 values for the immunoproteasome vs. constitutive proteasome chymotrypsin-like subunits. | 7.0 | [1][2] |

| Selectivity (LMP7 vs. β5 or LMP2) | Fold-selectivity for the primary target over other proteasome subunits. | 20- to 40-fold more selective for LMP7 | [3][7] |

| Inhibition of LMP2 | Percentage of β1i subunit inhibition at maximally tolerated doses in mice. | 60-80% | [9][17] |

| Inhibition of LMP7 | Percentage of β5i subunit inhibition at maximally tolerated doses in mice. | >95% | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by ONX-0914

ONX-0914-mediated immunoproteasome inhibition triggers a cascade of cellular events culminating in cancer cell death. The primary mechanism involves the accumulation of ubiquitinated proteins, leading to proteotoxic stress. This, in turn, activates several key signaling pathways.

References

- 1. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines [mdpi.com]

- 17. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of ONX-0914 Binding to the Immunoproteasome Subunit LMP7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome complex, primarily expressed in cells of hematopoietic origin, that plays a crucial role in the immune system. Its catalytic subunits, including Low Molecular Mass Polypeptide 7 (LMP7 or β5i), are distinct from those of the constitutive proteasome and are responsible for generating peptides for presentation by MHC class I molecules. This function makes the immunoproteasome a key player in immune surveillance and response. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

ONX-0914 (formerly PR-957) is a potent and selective small molecule inhibitor of the LMP7 subunit of the immunoproteasome.[1][2][3] Its ability to modulate immune responses by inhibiting LMP7 has made it a valuable tool for studying immunoproteasome function and a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structural basis of ONX-0914 binding to LMP7, supported by quantitative data and detailed experimental protocols.

Structural Insights into ONX-0914 Binding

The selective inhibition of LMP7 by ONX-0914 is best understood through the lens of X-ray crystallography. The co-crystal structure of the mouse 20S immunoproteasome in complex with ONX-0914 has been resolved at 2.9 Å resolution and is available in the Protein Data Bank under the accession code 3UNF .[4] For comparative purposes, the structure of the unbound mouse 20S immunoproteasome (PDB ID: 3UNH) and the mouse constitutive 20S proteasome in complex with ONX-0914 (PDB ID: 3UNB) are also available.[5][6]

Analysis of the 3UNF structure reveals that ONX-0914, a tripeptide epoxyketone, binds covalently to the N-terminal threonine (Thr1) residue of the LMP7 subunit. This irreversible binding is a hallmark of epoxyketone-based proteasome inhibitors. The selectivity of ONX-0914 for LMP7 over its constitutive counterpart, β5, is attributed to differences in the S1 binding pocket of the two subunits. The S1 pocket of LMP7 is more accommodating to the bulky P1 tyrosine residue of ONX-0914. In contrast, the S1 pocket of the β5 subunit is smaller, and accommodating the inhibitor would require a significant and energetically unfavorable conformational change.

Diagram of ONX-0914 Binding to LMP7 Active Site

Caption: Covalent modification of the LMP7 active site by ONX-0914.

Quantitative Analysis of ONX-0914 Inhibition